2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is an organic compound characterized by the presence of a phenyl ring substituted with a prop-2-yn-1-yloxy group and a 1,3-dithiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane typically involves the reaction of 4-hydroxyphenylacetylene with 1,3-dithiolane-2-thione under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Nitro, halo derivatives
Scientific Research Applications
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming covalent bonds with biological molecules. The 1,3-dithiolane ring can interact with thiol groups in proteins, potentially inhibiting enzyme activity or modifying protein function.
Comparison with Similar Compounds
Similar Compounds
- 4-(Prop-2-yn-1-yloxy)benzaldehyde
- 4-(Prop-2-yn-1-yloxy)benzoic acid
- 4-(Prop-2-yn-1-yloxy)phenylmethanone
Uniqueness
2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-dithiolane is unique due to the presence of both the prop-2-yn-1-yloxy group and the 1,3-dithiolane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
143334-73-0 |
---|---|
Molecular Formula |
C12H12OS2 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
2-(4-prop-2-ynoxyphenyl)-1,3-dithiolane |
InChI |
InChI=1S/C12H12OS2/c1-2-7-13-11-5-3-10(4-6-11)12-14-8-9-15-12/h1,3-6,12H,7-9H2 |
InChI Key |
NVXFYCAIQRYBIO-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.